molecular formula C11H6BrF3N2O2 B13863748 2-(3-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid

2-(3-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid

Cat. No.: B13863748
M. Wt: 335.08 g/mol
InChI Key: ZMZFTUUCGWWIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid is a chemical compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a bromine atom on the phenyl ring and a trifluoromethyl group on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid typically involves the reaction of 3-bromobenzaldehyde with trifluoromethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(3-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
  • 2-(3-Fluorophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid
  • 2-(3-Methylphenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid

Uniqueness

2-(3-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts specific chemical properties such as increased reactivity and potential biological activity. The trifluoromethyl group also contributes to its distinct characteristics, making it a valuable compound for various applications.

Biological Activity

The compound 2-(3-Bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid (CAS Number: 219986-65-9) is part of the pyrazole family, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C10H6BrF3N2O2C_{10}H_6BrF_3N_2O_2. Its molecular weight is approximately 291.067 g/mol. The compound is characterized by a bromophenyl group and a trifluoromethyl group, which contribute to its unique properties and biological activities.

PropertyValue
Molecular FormulaC10H6BrF3N2O2C_{10}H_6BrF_3N_2O_2
Molecular Weight291.067 g/mol
Density1.654 g/cm³ (predicted)
Melting Point163-168 °C
Boiling Point383.6 °C (predicted)

Anticancer Properties

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer, and colorectal cancer. A study demonstrated that derivatives of pyrazole could induce apoptosis in cancer cells by enhancing caspase-3 activity, indicating their role in promoting programmed cell death .

The mechanisms underlying the anticancer effects of pyrazole derivatives often involve:

  • Microtubule Destabilization : Some pyrazole compounds have been shown to inhibit microtubule assembly, which is crucial for cell division. This destabilization leads to cell cycle arrest and apoptosis in cancer cells .
  • Inhibition of Specific Pathways : Certain pyrazoles target specific signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in tumors .

Other Biological Activities

Beyond anticancer effects, pyrazole derivatives have been investigated for their anti-inflammatory and antimicrobial properties. For instance, some studies suggest that these compounds may inhibit inflammatory mediators and exhibit antibacterial activity against various pathogens .

Case Studies

  • In Vitro Studies : In a study investigating the effects of several pyrazole derivatives on MDA-MB-231 cells, it was found that specific compounds could significantly reduce cell viability at concentrations as low as 1 μM. The most promising candidates were further evaluated for their ability to induce apoptosis and alter cell cycle dynamics .
  • In Vivo Studies : Animal models have been utilized to assess the efficacy of pyrazole derivatives in reducing tumor size and improving survival rates. These studies often involve administering the compounds via different routes and monitoring tumor response over time .

Properties

Molecular Formula

C11H6BrF3N2O2

Molecular Weight

335.08 g/mol

IUPAC Name

2-(3-bromophenyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H6BrF3N2O2/c12-6-2-1-3-7(4-6)17-8(10(18)19)5-9(16-17)11(13,14)15/h1-5H,(H,18,19)

InChI Key

ZMZFTUUCGWWIQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=CC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.